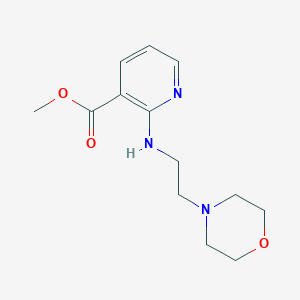
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate, also known as Mocetinostat, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have gained significant attention in the field of cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mécanisme D'action
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in regulating gene expression, and their acetylation status is tightly controlled by the balance between histone acetyltransferases (HATs) and HDACs. HDAC inhibitors like Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate disrupt this balance by blocking the activity of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects:
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical studies. However, it has some limitations in lab experiments, including its low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. It also has a short half-life, which requires frequent dosing and can lead to inconsistent results.
Orientations Futures
There are several potential future directions for the development of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate. One direction is the combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another direction is the development of prodrugs or formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action and identify biomarkers that can predict the response to Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Méthodes De Synthèse
The synthesis of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-(2-morpholin-4-ylethyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-morpholin-4-ylethyl)pyridine-3-carboxylate. Finally, the ester group is replaced with a methyl group using methanol and sodium methoxide to obtain Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has shown promising results in preclinical studies and is currently being tested in clinical trials. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce tumor cell death by inhibiting HDAC activity, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Propriétés
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-13(17)11-3-2-4-14-12(11)15-5-6-16-7-9-19-10-8-16/h2-4H,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKGZJXJIEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

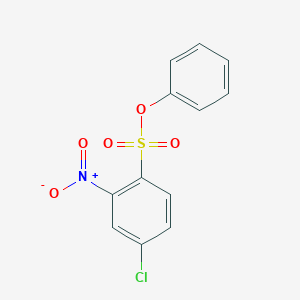
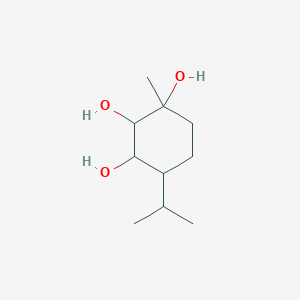
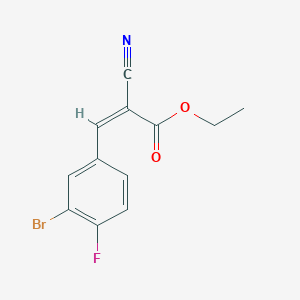


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
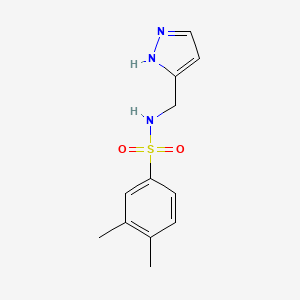

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
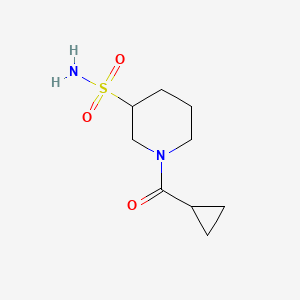
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)